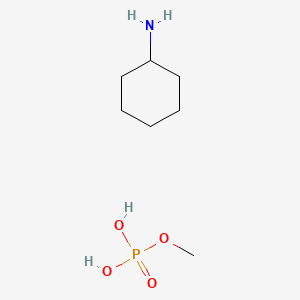
Cyclohexanamine; methoxyphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless liquid with a fishy odor and is miscible with water Methoxyphosphonic acid is an organophosphorus compound that contains a methoxy group attached to a phosphonic acid moiety
Preparation Methods
Cyclohexanamine can be synthesized through several methods:
- The complete hydrogenation of aniline using cobalt- or nickel-based catalysts is a common method. The reaction is as follows:
Hydrogenation of Aniline: C6H5NH2+3H2→C6H11NH2
Alkylation of Ammonia: Cyclohexanamine can also be prepared by alkylation of ammonia using cyclohexanol.
One-step Synthesis: A novel route involves the one-step synthesis from benzene, hydroxylamine, and hydrogen over vanadium and ruthenium catalysts.
Methoxyphosphonic acid can be synthesized through the reaction of methanol with phosphorus trichloride, followed by hydrolysis.
Chemical Reactions Analysis
Cyclohexanamine undergoes various chemical reactions, including:
Oxidation: Cyclohexanamine can be oxidized by molecular oxygen over alumina-based catalysts to form cyclohexanone oxime.
Reduction: It can be reduced to form cyclohexane.
Substitution: Cyclohexanamine can undergo substitution reactions with halogens to form halogenated derivatives.
Common reagents and conditions used in these reactions include molecular oxygen, alumina-based catalysts, and hydrogen. Major products formed from these reactions include cyclohexanone oxime and halogenated cyclohexylamines.
Scientific Research Applications
Cyclohexanamine and methoxyphosphonic acid have various scientific research applications:
Biology: Methoxyphosphonic acid derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Mechanism of Action
The mechanism of action of cyclohexanamine involves its interaction with molecular targets and pathways. It acts as a weak base and can form hydrogen bonds with various substrates. Cyclohexanamine’s corrosive effect is due to its alkalinity, and it has sympathomimetic and cardiovascular effects by releasing catecholamine and histamine . Methoxyphosphonic acid acts as an inhibitor of enzymes by binding to their active sites and interfering with their catalytic activity.
Comparison with Similar Compounds
Cyclohexanamine can be compared with other similar compounds, such as:
Aniline: An aromatic amine that is less basic than cyclohexanamine.
Hexahydroaniline: Another name for cyclohexanamine, highlighting its saturated nature compared to aniline.
Methylenebis-cyclohexanamine: A compound with a similar molecular structure but a more rigid methylcyclohexane frame, used as a shale inhibitor.
Cyclohexanamine is unique due to its aliphatic nature, making it more basic and reactive compared to its aromatic analogs.
Properties
Molecular Formula |
C7H18NO4P |
|---|---|
Molecular Weight |
211.20 g/mol |
IUPAC Name |
cyclohexanamine;methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13N.CH5O4P/c7-6-4-2-1-3-5-6;1-5-6(2,3)4/h6H,1-5,7H2;1H3,(H2,2,3,4) |
InChI Key |
AJVBPUURYFQZCI-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(O)O.C1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















